Tolytoxin

描述

This compound is a natural product found in Scytonema and Scytonema ocellatum with data available.

属性

CAS 编号 |

127999-44-4 |

|---|---|

分子式 |

C46H75NO13 |

分子量 |

850.1 g/mol |

IUPAC 名称 |

N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,16S,17R,19R)-16-hydroxy-3,5,7,17-tetramethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C46H75NO13/c1-28-16-19-42(51)60-45(33(6)43(52)29(2)17-18-36(49)31(4)44(57-12)30(3)20-21-47(7)27-48)32(5)38(53-8)25-41(56-11)46(26-58-46)40(55-10)24-35-15-13-14-34(59-35)23-39(54-9)37(50)22-28/h13-14,16,19-22,27,29-35,37-41,43-45,50,52H,15,17-18,23-26H2,1-12H3/b19-16+,21-20+,28-22+/t29-,30+,31-,32-,33-,34-,35-,37-,38+,39+,40-,41-,43-,44+,45-,46-/m0/s1 |

InChI 键 |

FTGOWEQDZZMPNJ-GUMZKTDUSA-N |

SMILES |

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |

手性 SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H]([C@H](/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)OC)OC)OC |

规范 SMILES |

CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(C(C=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)OC)OC)OC |

同义词 |

6-hydroxy-7-O-methylscytophycin B tolytoxin |

产品来源 |

United States |

Foundational & Exploratory

Tolytoxin-Producing Cyanobacteria: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Tolytoxin, a Potent Actin-Targeting Cyanotoxin

This technical guide provides a comprehensive overview of this compound, a potent cytotoxic macrolide produced by various species of cyanobacteria. This compound and its analogues, the scytophycins, are of significant interest to researchers in natural products chemistry, cell biology, and oncology due to their unique mechanism of action and potential as anticancer agents. This document details the producing organisms, biosynthesis, mechanism of action, and relevant experimental protocols for the study of these fascinating compounds.

This compound-Producing Cyanobacteria

This compound and its related compounds, the scytophycins, are primarily produced by filamentous, nitrogen-fixing cyanobacteria belonging to the order Nostocales. The most well-documented producers are from the genus Scytonema, with several species and strains identified as sources of these potent cytotoxins. More recently, species from the genus Planktothrix have also been identified as this compound producers.

Table 1: this compound and Scytophycin-Producing Cyanobacteria Species

| Genus | Species | Strain(s) | Toxin(s) Produced | Reference(s) |

| Scytonema | Scytonema ocellatum | DD-8-1, FF-65-1, FF-66-3 | This compound, 6-hydroxyscytophycin B, 19-O-demethylscytophycin C, 6-hydroxy-7-O-methylscytophycin E | [1] |

| Scytonema mirabile | BY-8-1 | This compound | [1] | |

| Scytonema burmanicum | DO-4-1 | This compound | [1] | |

| Scytonema pseudohofmanni | Scytophycins A, B, C, D, E | |||

| Scytonema bilaspurense | NK13 | Unspecified cytotoxic compounds (extract showed high activity) | [2] | |

| Planktothrix | Planktothrix paucivesiculata | PCC 8926 | This compound | [3] |

Chemical Structure and Biosynthesis

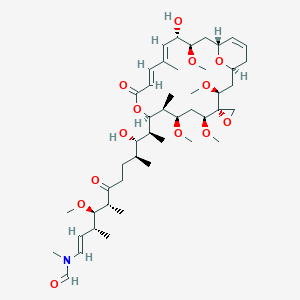

This compound is a complex macrocyclic lactone belonging to the scytophycin family of natural products. Structurally, it is characterized by a large macrolide ring with several stereocenters, methoxy groups, and a side chain. This compound itself has been identified as 6-hydroxy-7-O-methylscytophycin B. The scytophycins represent a family of closely related analogues with variations in hydroxylation, methylation, and other functional groups.

The biosynthesis of this compound follows a polyketide synthase (PKS) pathway. Isotopic labeling studies have shown that the carbon skeleton is derived from the condensation of a glycine starter unit with multiple acetate extender units. The methyl branches on the polyketide chain are derived from S-adenosyl methionine.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of this compound is the actin cytoskeleton. This compound is a potent inhibitor of actin polymerization, exhibiting its effects at nanomolar concentrations.[4] It binds to the barbed end of actin filaments, preventing the addition of new G-actin monomers and leading to the net depolymerization of actin filaments.[4] This disruption of the actin cytoskeleton has profound effects on various cellular processes, including:

-

Cell Division: this compound is a potent inhibitor of cytokinesis, the final stage of cell division where the cytoplasm is divided. This leads to the formation of multinucleated cells.[4]

-

Cell Morphology: Treatment with this compound causes dramatic changes in cell shape, including cell rounding and the formation of zeiotic blebs.[4]

-

Cell Motility: The dynamic nature of the actin cytoskeleton is essential for cell migration. By disrupting actin polymerization, this compound inhibits cell motility.

The effects of this compound on the actin cytoskeleton are similar to those of cytochalasin B, another well-known actin polymerization inhibitor, but this compound is effective at much lower concentrations.[4]

Downstream Signaling Effects of Actin Disruption

The disruption of the actin cytoskeleton by this compound has significant downstream consequences on cellular signaling pathways, particularly those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42). These proteins are master regulators of the actin cytoskeleton and are involved in a wide range of cellular processes, including cell adhesion, migration, and proliferation.

While direct studies on the effect of this compound on Rho GTPase activity are limited, the known consequences of actin depolymerization allow for the construction of a putative signaling pathway. Disruption of the actin cytoskeleton can lead to feedback mechanisms that alter the activity of Rho GTPases and their downstream effectors.

Figure 1. Putative Signaling Pathway of this compound-Induced Actin Disruption. This diagram illustrates how this compound inhibits actin polymerization, leading to the disruption of F-actin filaments. This disruption is hypothesized to affect the regulatory feedback loops involving Rho GTPases (RhoA, Rac1, Cdc42), thereby impacting downstream effectors like ROCK and PAK. This ultimately leads to the inhibition of critical cellular processes such as stress fiber formation, cell motility, and cytokinesis, and can induce apoptosis.

Quantitative Data on Cytotoxicity

This compound and its analogues exhibit potent cytotoxic activity against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting their potential as anticancer agents.

Table 2: Cytotoxicity (IC50) of this compound and Related Scytophycins in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| This compound | KB | Oral Epidermoid Carcinoma | 2 - 16 | [4] |

| L1210 | Leukemia | ~2 | [4] | |

| Scytophycin B | A-549 | Lung Carcinoma | 0.3 | |

| HCT-116 | Colon Carcinoma | 0.4 | ||

| P-388 | Murine Leukemia | 0.2 | ||

| Scytophycin C | A-549 | Lung Carcinoma | 1.0 | |

| HCT-116 | Colon Carcinoma | 1.2 | ||

| P-388 | Murine Leukemia | 0.6 | ||

| Scytophycin E | A-549 | Lung Carcinoma | 2.5 | |

| HCT-116 | Colon Carcinoma | 3.0 | ||

| P-388 | Murine Leukemia | 1.5 |

Note: The IC50 values for scytophycins are compiled from various sources and are approximate. Direct comparative studies are limited.

Experimental Protocols

Culturing of this compound-Producing Cyanobacteria

Objective: To cultivate cyanobacteria species, such as Scytonema ocellatum, for the production of this compound.

Materials:

-

Axenic culture of a this compound-producing cyanobacterium (e.g., Scytonema ocellatum FF-66-3).

-

BG-11 medium (or other appropriate cyanobacterial growth medium).

-

Sterile culture flasks or photobioreactors.

-

Light source providing a 12:12 hour light:dark cycle.

-

Incubator or temperature-controlled room (25-28°C).

Procedure:

-

Prepare sterile BG-11 medium according to the standard formulation.

-

Inoculate the sterile medium with the cyanobacterial culture under aseptic conditions.

-

Incubate the cultures at 25-28°C under a 12:12 hour light:dark cycle with moderate illumination.

-

Gently agitate or aerate the cultures to ensure uniform growth and prevent clumping.

-

Monitor the growth of the culture visually and by measuring optical density.

-

Harvest the cyanobacterial biomass during the late logarithmic or early stationary phase of growth by centrifugation or filtration.

-

Lyophilize (freeze-dry) the harvested biomass for long-term storage and subsequent extraction.

Extraction of this compound from Cyanobacterial Biomass

Objective: To extract this compound and other scytophycins from lyophilized cyanobacterial biomass.

Materials:

-

Lyophilized cyanobacterial biomass.

-

Methanol (HPLC grade).

-

Dichloromethane (HPLC grade).

-

Sonicator.

-

Centrifuge.

-

Rotary evaporator.

Procedure:

-

Weigh the lyophilized cyanobacterial biomass.

-

Add a 2:1 (v/v) mixture of dichloromethane:methanol to the biomass (e.g., 10 mL of solvent per gram of biomass).

-

Homogenize the mixture using a sonicator for 15-30 minutes in an ice bath to prevent overheating.

-

Centrifuge the homogenate at approximately 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully decant the supernatant (the extract) into a clean flask.

-

Repeat the extraction process (steps 2-5) on the pellet at least two more times to ensure complete extraction.

-

Pool the supernatants from all extractions.

-

Concentrate the pooled extract to dryness using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be stored at -20°C until further purification.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract using reversed-phase HPLC.

Materials:

-

Crude this compound extract.

-

HPLC system with a UV detector.

-

Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (optional, for mobile phase modification).

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water (with 0.1% formic acid, optional).

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional).

-

Gradient: A linear gradient from 50% B to 100% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 210 nm or 230 nm.

-

-

Injection and Fraction Collection: Inject the prepared sample onto the HPLC system. Collect fractions corresponding to the major peaks observed in the chromatogram.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC under the same or slightly modified conditions to assess their purity.

-

Confirmation of this compound: The identity of the purified this compound can be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected [M+H]+ for this compound is approximately m/z 872.5.[3]

Figure 2. HPLC Purification Workflow for this compound. This diagram outlines the key steps for purifying this compound from a crude cyanobacterial extract using reversed-phase high-performance liquid chromatography.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a purified sample or a crude extract.

Materials:

-

Purified this compound standard of known concentration.

-

Sample containing this compound.

-

HPLC system with a UV detector.

-

Reversed-phase C18 HPLC column.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of the purified this compound standard of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Inject each standard concentration onto the HPLC system using an isocratic or gradient method that provides good separation of the this compound peak.

-

Record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Analyze the Sample:

-

Prepare the this compound-containing sample as described in the purification protocol.

-

Inject a known volume of the sample onto the HPLC system under the same conditions used for the standard curve.

-

Record the peak area of the this compound peak in the sample chromatogram.

-

-

Calculate the Concentration:

-

Using the equation of the line from the standard curve, calculate the concentration of this compound in the injected sample based on its peak area.

-

Account for any dilution factors used during sample preparation to determine the original concentration of this compound in the extract or biomass.

-

Conclusion

This compound and the scytophycins are a potent class of cyanobacterial macrolides with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. Their significant cytotoxicity against a range of cancer cell lines makes them promising candidates for further investigation in drug development. This technical guide provides a foundational understanding of these compounds, from their biological sources to their cellular effects, and offers detailed protocols to aid researchers in their isolation, purification, and characterization. Further research into the specific downstream signaling consequences of this compound-induced actin disruption and in vivo efficacy studies are warranted to fully explore the therapeutic potential of these fascinating natural products.

References

- 1. Impact of Marine Drugs on Cytoskeleton-Mediated Reproductive Events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphasic evaluation and cytotoxic investigation of isolated cyanobacteria with an emphasis on potent activities of a Scytonema strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Marine toxins and the cytoskeleton: pectenotoxins, unusual macrolides that disrupt actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Tolytoxin: A Technical Guide to the Analysis of its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tolytoxin biosynthetic gene cluster (BGC), a complex pathway responsible for producing a potent class of cytotoxic natural products. This compound and its analogs, known as scytophycins, are macrolides produced by various species of cyanobacteria, including those of the genera Scytonema and Planktothrix.[1] These compounds exhibit strong antifungal and cytotoxic properties, making their biosynthetic machinery a subject of significant interest for drug discovery and synthetic biology.

This document outlines the current understanding of the this compound/scytophycin BGC, details the experimental protocols required for its identification and characterization, and presents logical workflows for its analysis, adhering to the principles of modular Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) biochemistry.

The this compound/Scytophycin Biosynthetic Gene Cluster

This compound is synthesized by a large, hybrid NRPS-PKS enzymatic assembly line. The genetic blueprint for this machinery is encoded in a contiguous stretch of DNA known as a biosynthetic gene cluster. While a fully characterized and functionally verified this compound BGC from a Scytonema species has yet to be published in detail, a highly homologous scytophycin BGC has been identified in Anabaena sp. UHCC 0451. This cluster serves as the primary reference for understanding this compound biosynthesis.

Data Presentation: Scytophycin BGC (BGC0001772)

The following table summarizes the key quantitative data for the reference scytophycin biosynthetic gene cluster, sourced from the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. It is important to note that the database entry is currently marked as being of "questionable" quality and "unknown" completeness, indicating that further research is required for full validation.[2]

| Parameter | Value | Source |

| MIBiG Accession | BGC0001772 | [2] |

| Producing Organism | Anabaena sp. UHCC 0451 | [2] |

| Biosynthetic Class | Polyketide Synthase (PKS) | [2] |

| BGC Size | 120,143 bp | [2] |

| Locus (GenBank) | KY767986.1 | [2] |

| Core Biosynthetic Genes Identified | scpA, scpB, scpC, scpD, scpE, scpF, scpG | [2] |

Experimental Protocols for BGC Analysis

The identification and characterization of a novel BGC like that for this compound involves a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.

Protocol: Genome Mining for BGC Identification

This protocol describes the initial in silico process to identify putative BGCs from genomic data.

Objective: To identify and annotate potential NRPS/PKS biosynthetic gene clusters from a cyanobacterial genome.

Methodology:

-

Genomic DNA Extraction & Sequencing:

-

Isolate high-molecular-weight genomic DNA from a pure culture of the this compound-producing cyanobacterium.

-

Perform whole-genome sequencing using a combination of long-read (e.g., Oxford Nanopore or PacBio) and short-read (e.g., Illumina) technologies to ensure a high-quality, contiguous genome assembly. Large, repetitive NRPS/PKS clusters are notoriously difficult to assemble with short reads alone.

-

-

Bioinformatic Prediction:

-

Submit the assembled genome sequence to a specialized BGC prediction pipeline. The most widely used tool is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

antiSMASH Analysis: The software identifies BGCs by searching for the presence and co-localization of core biosynthetic genes (e.g., ketosynthase, adenylation, and condensation domains) and other characteristic tailoring enzymes.[3]

-

Domain Analysis: Further analyze the predicted NRPS and PKS domains using tools like the NRPS-PKS database to predict substrate specificities of adenylation (A) and acyltransferase (AT) domains.[4] This provides initial clues about the chemical building blocks of the final molecule.

-

-

Homology and Synteny Analysis:

-

Use the predicted gene cluster sequence as a query for BLASTn and BLASTp searches against public databases (NCBI, MIBiG) to find homologous clusters.

-

Compare the gene organization (synteny) of the putative this compound cluster with known, characterized BGCs (e.g., the scytophycin cluster BGC0001772) to infer gene functions and evolutionary relationships.

-

Protocol: Functional Characterization via Heterologous Expression

This protocol is used to confirm the function of an identified BGC by expressing it in a more tractable host organism.

Objective: To produce this compound or its precursors in a heterologous host to verify the BGC's function.

Methodology:

-

BGC Cloning:

-

Isolate the entire BGC from the native producer's genomic DNA. Due to the large size of NRPS/PKS clusters, this often requires advanced cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or Red/ET recombineering.

-

Clone the BGC into a suitable expression vector compatible with the chosen heterologous host.

-

-

Host Selection and Transformation:

-

Select a genetically tractable and fast-growing host. Common choices for cyanobacterial BGCs include E. coli or other model cyanobacteria like Synechococcus sp. PCC 7942.[5]

-

Transform the host with the expression vector containing the BGC. This may require promoter exchange to ensure the genes are transcribed efficiently in the new host.[5]

-

-

Cultivation and Metabolite Extraction:

-

Culture the transformed heterologous host under appropriate conditions to induce gene expression.

-

Perform a metabolite extraction from the culture broth and cell pellet using organic solvents (e.g., ethyl acetate, methanol).

-

-

Chemical Analysis:

-

Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Compare the mass spectra and retention times of the produced compounds with an authentic standard of this compound to confirm its production.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the analysis of the this compound BGC.

References

- 1. researchgate.net [researchgate.net]

- 2. BGC0001772 [mibig.secondarymetabolites.org]

- 3. Characterization of NRPS and PKS genes involved in the biosynthesis of SMs in Alternaria dauci including the phytotoxic polyketide aldaulactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of Cyanobacterial Biosynthetic Gene Clusters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolytoxin's Mechanism of Action on Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolytoxin, a potent macrolide produced by various species of cyanobacteria, exerts significant cytotoxic and antifungal effects primarily through its interaction with the actin cytoskeleton. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts actin polymerization, leading to profound changes in cell morphology, motility, and division. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the toxin's mechanism of action and associated experimental workflows.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of cellular processes including the maintenance of cell shape, migration, cytokinesis, and intracellular transport. The constant and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. This compound has emerged as a powerful tool for studying actin dynamics due to its high potency and specific disruption of microfilaments.[1] Understanding its precise mechanism of action is crucial for its application in cell biology research and for exploring its potential as a therapeutic agent.

Mechanism of Action of this compound

This compound's primary intracellular target is actin. Its effects are multifaceted, leading to a comprehensive disruption of the actin cytoskeleton.

2.1. Inhibition of Actin Polymerization

This compound is a potent inhibitor of the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1] While the precise binding site on the actin monomer has not been definitively elucidated in the available literature, its effects are comparable to those of cytochalasin B, albeit at significantly lower concentrations.[1] This suggests that this compound may bind to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new G-actin monomers. This capping-like activity effectively halts filament elongation.

2.2. Depolymerization and Fragmentation of F-actin

In addition to inhibiting polymerization, this compound actively promotes the depolymerization and fragmentation of existing F-actin filaments.[1] This dual action of inhibiting assembly and promoting disassembly leads to a rapid and dramatic reduction in the cellular pool of filamentous actin and a corresponding increase in the G-actin to F-actin ratio.[2]

2.3. Cellular Consequences

The disruption of the actin cytoskeleton by this compound manifests in a variety of cellular effects:

-

Inhibition of Cytokinesis: this compound is a potent inhibitor of cell division, specifically targeting cytokinesis. Karyokinesis (nuclear division) often proceeds normally, resulting in the formation of polynucleated cells.[1]

-

Morphological Changes: Treatment of cells with this compound induces profound morphological alterations, including cell rounding and membrane blebbing.[1]

-

Disruption of Microfilament Organization: this compound specifically disrupts the organization of microfilaments, while having no apparent effect on microtubules or intermediate filaments.[1]

References

Tolytoxin from Scytonema: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolytoxin, a potent macrocyclic lactone produced by cyanobacteria of the genus Scytonema, has garnered significant interest within the scientific community due to its pronounced antifungal and cytostatic properties. First identified as 6-hydroxy-7-O-methylscytophycin B, this natural product exerts its biological effects through the disruption of actin polymerization, a fundamental process in eukaryotic cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities with quantitative data, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Producing Organisms

This compound is a secondary metabolite primarily isolated from cyanobacteria belonging to the genus Scytonema. Notably, species such as Scytonema mirabile, Scytonema burmanicum, and Scytonema ocellatum have been identified as producers of this potent cytotoxin.[1] The discovery of this compound was a result of screening programs aimed at identifying novel bioactive compounds from cyanobacteria.[1] Structurally, this compound is classified as a macrocyclic lactone and has been chemically defined as 6-hydroxy-7-O-methylscytophycin B.[1]

Experimental Protocols

Cultivation of Scytonema ocellatum for this compound Production

This protocol outlines the cultivation of Scytonema ocellatum for the production of this compound, based on established methods for cyanobacterial culture.[2][3][4]

Materials:

-

Axenic culture of Scytonema ocellatum (e.g., strain FF-66-3)

-

BG-11 medium or modified Jaworski's medium (JM)

-

Sterile culture flasks or photobioreactor

-

Light source providing a 12:12 hour light:dark cycle

-

Incubator or temperature-controlled room (25-28°C)

-

Air supply with a sterile filter for aeration (optional)

Procedure:

-

Prepare the desired culture medium (BG-11 or JM) according to the standard formulation and sterilize by autoclaving.

-

Inoculate the sterile medium with an axenic culture of Scytonema ocellatum under aseptic conditions.

-

Incubate the cultures at 25-28°C under a 12:12 hour light:dark cycle. Provide gentle agitation or aeration to ensure uniform growth and prevent cell clumping.

-

Monitor the growth of the culture over several weeks. Optimal growth and this compound production may vary depending on the specific strain and culture conditions.

-

Harvest the cyanobacterial biomass by filtration or centrifugation when the culture has reached the desired density.

-

The harvested biomass can be lyophilized (freeze-dried) for long-term storage or used immediately for extraction.

Extraction and Isolation of this compound

The following protocol describes a general procedure for the extraction and purification of this compound from Scytonema biomass.[5][6]

Materials:

-

Lyophilized Scytonema biomass

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., C18)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) (optional)

Procedure:

-

Extraction:

-

Extract the lyophilized biomass with a 2:1 mixture of dichloromethane and methanol at room temperature.

-

Perform multiple extractions to ensure complete recovery of the lipophilic compounds.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Preliminary Purification (Solvent Partitioning):

-

Partition the crude extract between hexane and 90% aqueous methanol to remove highly nonpolar lipids. This compound will preferentially partition into the aqueous methanol phase.

-

Further partition the aqueous methanol phase against dichloromethane. This compound will move into the dichloromethane phase.

-

Evaporate the dichloromethane to yield a partially purified extract.

-

-

Silica Gel Chromatography:

-

Subject the partially purified extract to silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay to identify the fractions containing this compound.

-

Pool the active fractions and evaporate the solvent.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Further purify the this compound-containing fraction by RP-HPLC on a C18 column.

-

Use a gradient of acetonitrile in water (e.g., 50% to 100% acetonitrile over 30 minutes) as the mobile phase. A small amount of TFA (e.g., 0.1%) can be added to improve peak shape.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

-

Biological Activity of this compound

This compound exhibits a range of potent biological activities, primarily as an antifungal and cytostatic agent.[8]

Antifungal Activity

This compound demonstrates broad-spectrum antifungal activity at nanomolar concentrations.[8] Its efficacy against various fungal pathogens makes it a compound of interest for the development of new antifungal drugs.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Fungal Species | MIC (nM) | Reference |

| Aspergillus oryzae | 0.25 - 1.0 | [8] |

| Candida albicans | 1.0 - 4.0 | [8] |

| Saccharomyces cerevisiae | 2.0 - 8.0 | [8] |

| Trichophyton mentagrophytes | 0.5 - 2.0 | [8] |

Cytotoxic and Cytostatic Activity

This compound is a potent inhibitor of the growth of various mammalian cell lines, with its effects being primarily cytostatic at lower concentrations and cytotoxic at higher concentrations or with prolonged exposure.[8][9]

Table 2: Cytotoxicity of this compound against Various Cell Lines (IC₅₀)

| Cell Line | Cell Type | IC₅₀ | Reference |

| KB | Human oral epidermoid carcinoma | 2 - 16 nM (morphological changes) | [9] |

| L1210 | Mouse lymphocytic leukemia | ~2 nM (cytokinesis inhibition) | [9] |

| SH-SY5Y | Human neuroblastoma | nM concentrations inhibit TNT formation | [10] |

| SW13 | Human adrenal cortex adenocarcinoma | nM concentrations inhibit TNT formation | [10] |

| SKOV-3 | Human ovarian adenocarcinoma | 3 - 15 nM (actin disruption) | [11] |

In Vivo Toxicity

This compound has demonstrated high toxicity in animal models.

Table 3: In Vivo Toxicity of this compound

| Animal Model | Route of Administration | LD₅₀ | Reference |

| Mice | Intraperitoneal (ip) | 1.5 mg/kg | [8] |

Mechanism of Action: Disruption of Actin Dynamics

The primary molecular target of this compound is the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[9] this compound disrupts the dynamic equilibrium between globular actin (G-actin) and filamentous actin (F-actin) by inhibiting actin polymerization.[9] This leads to the depolymerization or fragmentation of existing F-actin filaments.[9] The effects of this compound on the actin cytoskeleton are similar to those of cytochalasin B, but this compound is significantly more potent, being effective at concentrations 50 to 1,000 times lower.[9]

The disruption of the actin cytoskeleton by this compound leads to a cascade of cellular effects, including:

-

Inhibition of Cytokinesis: this compound potently inhibits cell division (cytokinesis) while allowing nuclear division (karyokinesis) to proceed, resulting in the formation of multinucleated cells.[9]

-

Morphological Changes: Treatment with this compound induces profound changes in cell morphology, including the formation of zeiotic processes (blebs) and nuclear protrusion.[9]

-

Disruption of Microfilament Organization: this compound specifically disrupts the organization of microfilaments without any apparent effect on microtubules or intermediate filaments.[9]

Caption: this compound's mechanism of action on the actin cytoskeleton.

Signaling Pathways

The direct interaction of this compound with actin monomers and filaments is the primary mechanism of its action, which then triggers a cascade of downstream cellular events. This compound's activity does not appear to involve specific signaling receptors in the conventional sense; rather, it directly targets a fundamental structural component of the cell. The disruption of the actin cytoskeleton, a central hub for numerous signaling pathways, leads to widespread dysregulation of cellular processes.

Caption: Downstream cellular consequences of this compound-induced actin disruption.

Experimental Workflow Visualization

The overall process from cyanobacterial culture to the isolation of pure this compound can be visualized as a multi-step workflow.

References

- 1. This compound and new scytophycins from three species of Scytonema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scytophycin production by axenic cultures of the cyanobacterium Scytonema ocellatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of scytophycin accumulation in cultures of Scytonema ocellatum. II. Nutrient requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Methods of Cyanotoxins Aqueous Media and Sediments [scirp.org]

- 7. High-Resolution Magic-Angle Spinning Nuclear Magnetic Resonance Identifies Impairment of Metabolism by T-2 Toxin, in Relation to Toxicity, in Zebrafish Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on tunneling nanotube formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tolytoxin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolytoxin, a potent macrolide produced by various species of cyanobacteria, has garnered significant interest in the scientific community due to its pronounced cytotoxic and antifungal activities. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological effects of this compound. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside an in-depth analysis of its mechanism of action, focusing on its potent inhibition of actin polymerization. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development.

Introduction

This compound is a secondary metabolite primarily isolated from cyanobacteria of the genus Scytonema.[1] It is classified as a macrocyclic lactone and is structurally identified as 6-hydroxy-7-O-methylscytophycin B.[1][2] The molecule exhibits potent biological activities, including antifungal and cytotoxic effects, which are attributed to its ability to disrupt the actin cytoskeleton.[3][4] This guide will delve into the technical details of this compound's chemical and physical characteristics, its biological mechanism of action, and the experimental methodologies used for its study.

Structure and Chemical Properties

The chemical structure of this compound is complex, featuring a large macrolide ring with multiple stereocenters. Its molecular formula is C46H75NO13, and it has a molecular weight of approximately 850.1 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H75NO13 | [2] |

| Molecular Weight | 850.1 g/mol | [2] |

| Appearance | Amorphous solid | |

| Melting Point | Not available | |

| Optical Rotation [α]D | Not available | |

| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. | [5] |

Spectral Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-resolution mass spectrometry (HRMS) is a key technique for the identification and characterization of this compound. The molecule readily forms a sodium adduct [M+Na]+, which can be observed at an m/z of 872.523.[2]

Table of Key Mass Spectrometry Fragments:

| m/z | Ion |

| 872.523 | [M+Na]+ |

| 850.537 | [M+H]+ |

Detailed 1H and 13C NMR data are crucial for the complete structural assignment of this compound. While a complete dataset is not publicly available in the search results, the original structure elucidation was based on extensive NMR analysis.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity, primarily as a cytotoxic and antifungal agent.[1][4] Its mechanism of action is centered on the disruption of the cellular cytoskeleton.

Inhibition of Actin Polymerization

This compound is a potent inhibitor of actin polymerization.[3] It disrupts the organization of microfilaments within the cell, while having no apparent effect on microtubules or intermediate filaments.[3] This specific action on actin leads to the inhibition of cytokinesis, resulting in the formation of polynucleated cells.[3] The effects of this compound are similar to those of cytochalasin B, but it is effective at much lower concentrations.[3]

The disruption of the actin cytoskeleton is a critical event that can trigger various downstream signaling pathways. The Rho family of small GTPases (including Rho, Rac, and Cdc42) are central regulators of the actin cytoskeleton.[1][3][4][6][7] These GTPases, when activated, interact with a variety of effector proteins to control the assembly and disassembly of actin filaments.[1][4] this compound's interference with actin dynamics can therefore have profound effects on these signaling cascades, impacting cell adhesion, migration, and division.[1]

Caption: this compound's mechanism of action on the actin signaling pathway.

Cytotoxicity

This compound is highly cytotoxic to a variety of mammalian cell lines, with its effects being primarily cytostatic at lower concentrations and leading to cell death at higher concentrations and longer exposure times.[4] It has been shown to inhibit the growth of various cancer cell lines.

Table of Cytotoxicity Data:

| Cell Line | Assay | Value | Reference |

| KB cells | Cytokinesis Inhibition | 2-16 nM | [3] |

| L1210 cells | Cytokinesis Inhibition | 2 nM | [3] |

| Various mammalian cells | Growth Inhibition | 0.25 - 8 nM (MIC) | [4] |

| Mice | Acute Toxicity | 1.5 mg/kg (LD50, ip) | [4] |

Antifungal Activity

This compound is a potent antifungal agent, exhibiting minimum inhibitory concentrations (MICs) in the nanomolar range against various fungal species.[4]

Biosynthesis

The biosynthesis of this compound, like other scytophycins, is believed to occur through a polyketide synthase (PKS) pathway. These pathways involve large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units to build the complex carbon skeleton of the macrolide. While the specific gene cluster responsible for this compound biosynthesis in Scytonema has not yet been fully elucidated, the structural similarities to other polyketides strongly suggest the involvement of a Type I PKS system.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Scytonema

The following protocol is a general guideline for the extraction and purification of this compound from cyanobacterial biomass.

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Biomass Preparation: Lyophilize fresh or frozen biomass of a this compound-producing Scytonema strain to obtain a dry powder.

-

Extraction: Extract the lyophilized biomass with a suitable organic solvent mixture, such as 2:1 dichloromethane/methanol or ethyl acetate/methanol, at room temperature with stirring for several hours. Repeat the extraction process multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol). Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

HPLC Purification: Purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is a common mobile phase.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-230 nm.

-

Fraction Collection: Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

-

Final Product: Evaporate the solvent from the pure HPLC fraction to obtain this compound as an amorphous solid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Seed the desired mammalian cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO or ethanol) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Actin Polymerization Inhibition Assay

This assay measures the effect of this compound on the polymerization of actin in vitro.

Protocol:

-

Actin Preparation: Prepare a solution of pyrene-labeled G-actin in a G-buffer (a low ionic strength buffer that maintains actin in its monomeric form).

-

Initiation of Polymerization: Add a polymerization-inducing buffer (containing KCl and MgCl2) to the G-actin solution in a fluorometer cuvette.

-

This compound Addition: For the experimental condition, add a desired concentration of this compound to the G-actin solution prior to initiating polymerization. Include a vehicle control.

-

Fluorescence Monitoring: Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into actin filaments.

-

Data Analysis: Compare the rate and extent of actin polymerization in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a potent cyanobacterial metabolite with significant cytotoxic and antifungal properties. Its well-defined mechanism of action, the inhibition of actin polymerization, makes it a valuable tool for cell biology research and a potential lead compound for drug development. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, facilitating further research into its therapeutic potential. Further studies are warranted to fully elucidate its biosynthetic pathway and to explore the structure-activity relationships of its various analogs.

References

- 1. Rho GTPases and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C46H75NO13 | CID 6440827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.biologists.com [journals.biologists.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom | MDPI [mdpi.com]

- 7. Regulation of the Actin Cytoskeleton via Rho GTPase Signalling in Dictyostelium and Mammalian Cells: A Parallel Slalom - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolytoxin: A Technical Guide to its Cytostatic Activity and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tolytoxin, a potent macrolide produced by various species of Scytonema cyanobacteria, has garnered significant interest for its pronounced biological activities, particularly its cytostatic and antifungal properties.[1][2] This technical guide provides an in-depth analysis of this compound's function as a cytostatic agent. It details its mechanism of action, summarizes its efficacy across various cell lines, outlines key experimental protocols for its evaluation, and illustrates the cellular pathways it modulates. The primary focus is on its role as a potent disruptor of actin polymerization, leading to cell division arrest and subsequent apoptosis.[1][3]

Mechanism of Action: A Potent Actin Depolymerizer

This compound exerts its primary cytostatic effect by directly targeting the cellular cytoskeleton. Unlike many antimitotic agents that interfere with microtubules, this compound specifically disrupts the organization of microfilaments.[1]

-

Inhibition of Actin Polymerization: this compound inhibits the polymerization of G-actin (globular actin) into F-actin (filamentous actin) and can also induce the depolymerization or fragmentation of existing F-actin filaments.[1] This activity is remarkably potent, with effects observed at nanomolar concentrations, making it 50 to 1,000 times more effective than cytochalasin B, another well-known actin-disrupting agent.[1]

-

Inhibition of Cytokinesis: The disruption of the actin cytoskeleton has profound consequences for cell division. Specifically, this compound is a potent and reversible inhibitor of cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells.[1] While karyokinesis (nuclear division) proceeds normally, the failure of cytokinesis results in the formation of polynucleated cells.[1][4] This arrest of cell proliferation is the hallmark of its cytostatic nature.

Signaling Pathway for this compound-Induced Apoptosis

While the primary effect of this compound is cytostatic, prolonged exposure or higher concentrations can lead to programmed cell death (apoptosis).[2] Studies indicate that scytophycins, the class of compounds this compound belongs to, induce apoptosis through the intrinsic or mitochondrial pathway.[3] This process is dependent on the pro-apoptotic proteins Bax and Bak.[3] this compound treatment leads to the activation of executioner caspases-3/7, which orchestrate the dismantling of the cell.[3]

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data: Cytotoxic Potency (IC50)

The potency of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its strong antiproliferative effects, often in the low nanomolar range. The data also suggests some selectivity for cancer cells over normal fibroblasts.

| Cell Line | Cancer Type | This compound IC50 (nM) [72h] |

| HeLa | Cervical Carcinoma | 2.50 ± 0.29 |

| U-937 | Blood Lymphoma | 3.80 ± 0.61 |

| D-283 Med | Brain Medulloblastoma | 4.02 ± 1.55 |

| MDA-MB-231 | Breast Carcinoma | 2.83 ± 0.65 |

| RKO | Colon Carcinoma | 2.38 ± 0.28 |

| A549 | Lung Carcinoma | 1.95 ± 0.17 |

| PANC-1 | Pancreatic Carcinoma | 2.22 ± 0.21 |

| PC-3 | Prostate Carcinoma | 2.45 ± 0.52 |

| BJ | Normal Fibroblast | 10.75 ± 1.25 |

| Data sourced from a study on this compound (TLX) and its analogues.[3] |

Experimental Protocols

Evaluating the cytostatic and cytotoxic properties of a compound like this compound requires a series of well-defined in vitro assays.

Cell Viability and IC50 Determination

This protocol is used to measure the dose-dependent effect of this compound on cell viability and to calculate the IC50 value.

Caption: Experimental workflow for determining IC50 values.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well microtiter plates at a predetermined density (e.g., 3,000-10,000 cells per well) and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 0.1 nM to 100 nM).

-

Treatment: Add the diluted this compound to the appropriate wells in triplicate. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Use a metabolic activity-based assay.

-

MTT Assay: Add MTT solution, incubate for 2-4 hours, solubilize the formazan crystals, and read absorbance at ~570 nm.

-

ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present. Read luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[5]

Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This protocol determines the phase of the cell cycle (G0/G1, S, or G2/M) in which cells are arrested.

Caption: Logic diagram to differentiate cytostatic vs. cytotoxic effects.

Methodology:

-

Cell Treatment: Plate cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Outlook

This compound is a highly potent natural product that functions as a cytostatic agent through the specific inhibition of actin polymerization.[1] This mechanism effectively halts cell division, leading to the formation of polynucleated cells and, ultimately, the induction of mitochondria-dependent apoptosis.[1][3] Its efficacy in the low nanomolar range against a variety of cancer cell lines makes it an intriguing candidate for further investigation in drug development.[3] Future research should focus on structure-activity relationship studies to optimize its potency and selectivity, as well as the development of drug delivery systems to harness its therapeutic potential while managing its systemic toxicity.[2][3]

References

- 1. Action of this compound on cell morphology, cytoskeletal organization, and actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

Tolytoxin: A Potent Antifungal Macrolide Targeting the Fungal Cytoskeleton

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolytoxin, a potent macrolide produced by cyanobacteria of the genus Scytonema, has demonstrated significant promise as a powerful antifungal agent. Its unique mechanism of action, primarily involving the disruption of the actin cytoskeleton, sets it apart from many conventional antifungal drugs. This technical guide provides a comprehensive overview of this compound's role as an antifungal macrolide, consolidating available data on its biological activity, detailing experimental protocols for its study, and visualizing its proposed mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and natural product chemistry.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, has created an urgent need for novel antifungal agents with new mechanisms of action. This compound, a macrocyclic lactone first isolated from cyanobacteria, represents a promising lead compound in this area.[1] It exhibits potent antifungal activity at nanomolar concentrations, highlighting its potential for development as a therapeutic agent.[1] This guide delves into the technical details of this compound's antifungal properties, providing a foundation for further research and development.

Antifungal Activity of this compound

This compound demonstrates broad-spectrum antifungal activity, inhibiting the growth of a variety of fungal species at very low concentrations. While specific data against a wide range of pathogenic fungi is limited in publicly available literature, reports indicate that its Minimum Inhibitory Concentrations (MICs) are in the nanomolar range.[1]

Quantitative Antifungal Data

The following table summarizes the reported antifungal potency of this compound. It is important to note that the specific fungal species for these MIC values were not detailed in the cited source.

| Antifungal Potency | Value Range | Citation |

| Minimum Inhibitory Concentration (MIC) | 0.25 - 8.0 nM | [1] |

Further research is required to establish a comprehensive antifungal spectrum of this compound against clinically relevant fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism underlying this compound's potent antifungal effect is its ability to disrupt the dynamics of the actin cytoskeleton.[2] The fungal actin cytoskeleton is a highly dynamic network of protein filaments that plays a critical role in numerous essential cellular processes, including:

-

Cell Polarity and Hyphal Growth: The polarized extension of fungal hyphae is dependent on a continuous and directed supply of vesicles to the growing tip, a process orchestrated by actin cables.[3][4]

-

Cell Division (Cytokinesis): The formation of the contractile actin ring is essential for the separation of daughter cells during cell division.[5]

-

Endocytosis and Exocytosis: The uptake of nutrients and the secretion of enzymes and cell wall components are mediated by actin-dependent processes.[6]

-

Cell Wall Integrity: The actin cytoskeleton is intricately linked to the maintenance of the fungal cell wall, a structure vital for survival and resistance to osmotic stress.[7][8]

This compound interferes with the normal functioning of the actin cytoskeleton by inhibiting the polymerization of actin monomers (G-actin) into filamentous actin (F-actin).[2] This disruption leads to a cascade of downstream effects, ultimately inhibiting fungal growth and proliferation.

Proposed Signaling Pathway of this compound's Antifungal Action

While the precise signaling cascade initiated by this compound in fungi has not been fully elucidated, its known effect on the actin cytoskeleton allows for the formulation of a proposed pathway. The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress and regulates cell wall synthesis and actin organization.[9][10] A key component of this pathway is the Rho-family of small GTPases, which are master regulators of the actin cytoskeleton.[11]

The following diagram illustrates a plausible signaling pathway for this compound's antifungal activity, focusing on the disruption of the Rho GTPase-mediated CWI pathway.

Caption: Proposed signaling pathway of this compound's antifungal action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's antifungal properties.

Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal inoculum, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL

-

This compound stock solution of known concentration

-

Sterile water or appropriate solvent for dilution

-

Spectrophotometer or microplate reader

Procedure:

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI-1640 medium directly in the microtiter plate. The final volume in each well should be 100 µL.

-

Include a drug-free well to serve as a growth control.

-

Include a well with medium only to serve as a sterility control.

-

-

Inoculation:

-

Add 100 µL of the fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The following diagram outlines the workflow for the broth microdilution assay.

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

General Actin Buffer (G-buffer)

-

Polymerization-inducing buffer (containing KCl and MgCl₂)

-

This compound at various concentrations

-

Fluorometer

Procedure:

-

Actin Preparation:

-

Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer on ice.

-

-

Reaction Setup:

-

In a fluorometer cuvette, mix the actin solution with either this compound (at the desired concentration) or a vehicle control.

-

-

Initiation of Polymerization:

-

Initiate actin polymerization by adding the polymerization-inducing buffer to the cuvette.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of this compound compared to the control indicates inhibition of actin polymerization.

-

The following diagram illustrates the principle of the actin polymerization assay.

Caption: Principle of the in vitro actin polymerization assay.

Conclusion and Future Directions

This compound is a highly potent antifungal macrolide with a distinct mechanism of action targeting the fungal actin cytoskeleton. Its nanomolar-level activity makes it an attractive candidate for further investigation as a novel antifungal therapeutic. However, significant research is still needed to fully characterize its antifungal spectrum, elucidate the specific signaling pathways it disrupts in various fungal pathogens, and assess its in vivo efficacy and safety profile. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

- 1. Biological effects of this compound (6-hydroxy-7-O-methyl-scytophycin b), a potent bioactive metabolite from cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two closely related Rho GTPases, Cdc42 and RacA, of the en-dophytic fungus Epichloë festucae have contrasting roles for ROS production and symbiotic infection synchronized with the host plant | PLOS Pathogens [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Relationship of actin, microtubules, and crosswall synthesis during septation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell wall dynamics stabilize tip growth in a filamentous fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. davidmoore.org.uk [davidmoore.org.uk]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptomic Analysis Reveals That Rho GTPases Regulate Trap Development and Lifestyle Transition of the Nematode-Trapping Fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

Molecular Basis for Tolytoxin's Inhibition of Cytokinesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolytoxin, a potent macrolide produced by cyanobacteria, is a formidable inhibitor of cytokinesis in eukaryotic cells. Its primary mechanism of action is the targeted disruption of the actin cytoskeleton, a critical component of the contractile ring essential for cell division. This technical guide provides a comprehensive overview of the molecular basis of this compound's activity, detailing its effects on actin dynamics and the broader implications for cytokinesis. This document synthesizes available quantitative data, outlines detailed experimental protocols for characterization of its effects, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this powerful natural compound. While specific quantitative data for this compound's direct interaction with actin and its modulators remain to be fully elucidated, this guide provides the framework and methodologies for such investigations.

Introduction: this compound as a Cytokinesis Inhibitor

This compound is a cytostatic and antifungal agent that exhibits potent, reversible inhibition of cytokinesis in mammalian cells, often at nanomolar concentrations.[1][2] Unlike karyokinesis (nuclear division), which proceeds unimpeded, the failure of cytokinesis results in the formation of multinucleated cells.[1][2] The molecular basis for this specific inhibition lies in its profound effects on the actin cytoskeleton. This compound disrupts the organization of microfilaments, without any discernible impact on microtubules or intermediate filaments, pinpointing actin as its primary cellular target.[1][2] Its activity is remarkably potent, showing effects at concentrations 50- to 1,000-fold lower than the well-characterized actin inhibitor, cytochalasin B.[1][2]

Mechanism of Action: Disruption of Actin Dynamics

The contractile ring, a transient structure composed primarily of actin and myosin II filaments, is indispensable for the cleavage furrow ingression during cytokinesis. This compound's inhibitory effect stems from its direct interference with the dynamic processes of actin polymerization and depolymerization that are essential for the formation and constriction of this ring.

2.1. Inhibition of Actin Polymerization and Induction of Depolymerization

In vitro studies have demonstrated that this compound directly inhibits the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[1][2] Furthermore, it can induce the depolymerization or fragmentation of existing F-actin filaments.[1][2] This dual action effectively reduces the pool of functional actin filaments available for contractile ring assembly.

2.2. Interaction with Actin Filaments

The proposed mechanism for this compound's activity involves its binding to the barbed (fast-growing) end of F-actin and the corresponding region on G-actin. This interaction sterically hinders the addition of new actin monomers to the growing filament, effectively capping it.

Quantitative Data on this compound and Analogous Compounds

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cytokinesis Inhibition | L1210 | 2 nM | Inhibition of cell division | [1][2] |

| Morphological Changes | KB cells | 2-16 nM | Zeiotic process formation, nuclear protrusion | [1][2] |

| Cytotoxicity | Various mammalian cells | Nanomolar range | Cytostatic effects | [1] |

| Compound | Target | IC50 (Actin Polymerization) | Kd (Actin Binding) |

| This compound | Actin | Not Reported | Not Reported |

| Cytochalasin D | Actin (barbed end) | ~25 nM | 1.4-2.2 nM (F-actin) |

| Latrunculin A | G-actin | Not applicable (sequesters monomers) | 0.1 µM (ATP-actin), 4.7 µM (ADP-actin) |

| Jasplakinolide | F-actin | Not applicable (promotes polymerization) | ~15 nM |

Signaling Pathways in Cytokinesis and Potential this compound Interference

Cytokinesis is orchestrated by a complex network of signaling pathways that converge on the assembly and constriction of the contractile ring. While direct evidence of this compound's effect on these pathways is lacking, its profound impact on actin dynamics suggests potential interference points.

4.1. The RhoA Pathway: Master Regulator of Cytokinesis

The small GTPase RhoA is a central regulator of cytokinesis. When activated, RhoA triggers a cascade of events leading to the formation and contraction of the actomyosin ring. This includes the activation of formins, which nucleate and elongate actin filaments, and Rho-associated kinase (ROCK), which phosphorylates and activates myosin II.

4.2. Actin Nucleators: Formins and the Arp2/3 Complex

Formins and the Arp2/3 complex are key actin nucleating factors. Formins generate the long, unbranched actin filaments that form the bulk of the contractile ring. The Arp2/3 complex, which creates branched actin networks, is also implicated in cytokinesis, though its precise role is less clear. By inhibiting actin polymerization, this compound would downstream block the functions of these essential proteins.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound on actin dynamics and cytokinesis.

5.1. Cell Culture and Synchronization for Cytokinesis Studies

To study the effects of this compound on cytokinesis, it is advantageous to use a synchronized cell population to enrich for cells undergoing mitosis.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency at the time of imaging.

-

Synchronization (Double Thymidine Block):

-

Add thymidine to a final concentration of 2 mM and incubate for 18-24 hours.

-

Wash the cells twice with pre-warmed PBS and add fresh complete medium. Incubate for 9 hours.

-

Add thymidine again to a final concentration of 2 mM and incubate for 18 hours.

-

Release cells from the block by washing twice with PBS and adding fresh medium. Cells will proceed through S, G2, and enter mitosis synchronously.

-

-

This compound Treatment: Add this compound at various concentrations (e.g., 1-100 nM) at a time point corresponding to late G2 or early mitosis, depending on the experimental question.

-

Live-Cell Imaging: Image the cells using differential interference contrast (DIC) or fluorescence microscopy (if using fluorescently tagged proteins) to observe the progression of cytokinesis.

5.2. In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay measures the rate and extent of actin polymerization in the presence and absence of this compound.

Protocol:

-

Reagents:

-

Monomeric pyrene-labeled rabbit skeletal muscle actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

-

10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Assay Setup:

-

In a 96-well black plate, add G-buffer and varying concentrations of this compound.

-

Add pyrene-labeled G-actin to a final concentration of 2-4 µM.

-

Incubate for 5 minutes at room temperature.

-

-

Initiate Polymerization:

-

Add 10x polymerization buffer to initiate polymerization.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 1-2 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate.

-

Determine the IC50 value by plotting the inhibition of the polymerization rate against the concentration of this compound.

-

5.3. Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the direct visualization of this compound's effect on the actin cytoskeleton in cells.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat cells with varying concentrations of this compound for a desired period (e.g., 30 minutes to a few hours).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

-

Staining:

-

Stain F-actin with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Mounting and Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

Conclusion and Future Directions

This compound is a highly potent inhibitor of cytokinesis that acts through the disruption of the actin cytoskeleton. Its ability to inhibit actin polymerization and promote depolymerization makes it a valuable tool for studying the intricate dynamics of the contractile ring. While its general mechanism is understood, further research is required to elucidate the precise molecular interactions. Key areas for future investigation include:

-

Determination of the IC50 value for in vitro actin polymerization inhibition.

-

Measurement of the binding affinity (Kd) of this compound for G-actin and F-actin.

-

Investigation of the direct effects of this compound on the activity of formins and the Arp2/3 complex.

-

Elucidation of any direct or indirect effects of this compound on the RhoA signaling pathway.

A deeper understanding of this compound's molecular interactions will not only provide more profound insights into the fundamental process of cytokinesis but may also inform the development of novel therapeutic agents that target cell division.

References

The Evolutionary Genesis of Tolytoxin: A Deep Dive into its Biosynthetic Origins

For Immediate Release